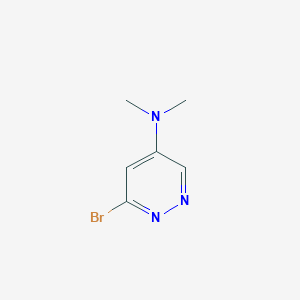

6-bromo-N,N-dimethylpyridazin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

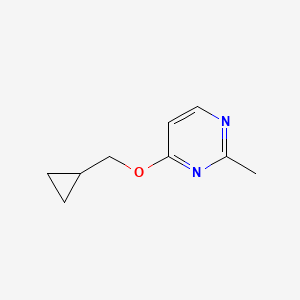

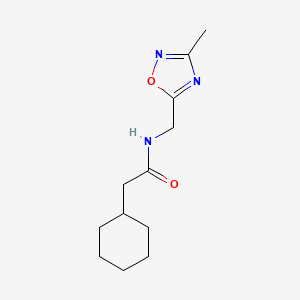

“6-bromo-N,N-dimethylpyridazin-4-amine” is a chemical compound with the CAS Number: 1619987-51-7 . It has a molecular weight of 202.05 and its IUPAC name is 6-bromo-N,N-dimethylpyridazin-4-amine . The compound is typically a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “6-bromo-N,N-dimethylpyridazin-4-amine” is 1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The physical form of “6-bromo-N,N-dimethylpyridazin-4-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 202.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

6-bromo-N,N-dimethylpyridazin-4-amine serves as a versatile intermediate in organic synthesis, contributing to the development of polysubstituted pyridazinones and their derivatives through nucleophilic substitution reactions. These chemical transformations allow for the creation of a variety of polyfunctional systems, which have significant implications in drug discovery and development. The process involves the sequential nucleophilic aromatic substitution, where the nature of the nucleophile and the attached substituents play a critical role in determining the regioselectivity of the substitution. This methodology facilitates the synthesis of complex molecular architectures, including ring-fused derivatives, which are of interest for their potential pharmacological activities (Pattison et al., 2009).

Catalytic Applications

In the realm of catalytic processes, 6-bromo-N,N-dimethylpyridazin-4-amine and related compounds have been employed in the palladium-catalyzed aminocarbonylation of aryl bromides. This methodology utilizes dimethylformamide (DMF) as a carbon monoxide source, enabling the synthesis of aryl amides under mild conditions. The reactions demonstrate the versatility of these compounds in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of numerous organic molecules with potential application in medicinal chemistry and material science (Wan et al., 2002).

Anticancer Research

In the field of anticancer research, derivatives of 6-bromo-N,N-dimethylpyridazin-4-amine have been explored for their efficacy as epidermal growth factor receptor (EGFR) inhibitors. These compounds are synthesized through strategic chemical modifications and evaluated for their inhibitory activity against EGFR compared to established treatments. The research highlights the potential of these compounds as targeted anticancer agents, offering insights into their mechanism of action and providing a basis for further development and optimization in drug discovery efforts (Allam et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-N,N-dimethylpyridazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIQNUOIYVJKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)

![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)

![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2965702.png)

![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)